(S)-2-{[(2-Chloro-acetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13478229
Molecular Formula: C15H27ClN2O3
Molecular Weight: 318.84 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H27ClN2O3 |
|---|---|
| Molecular Weight | 318.84 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[[(2-chloroacetyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H27ClN2O3/c1-11(2)18(13(19)9-16)10-12-7-6-8-17(12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3/t12-/m0/s1 |
| Standard InChI Key | VJFNJTPITWGWGI-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)N(C[C@@H]1CCCN1C(=O)OC(C)(C)C)C(=O)CCl |
| SMILES | CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CCl |
| Canonical SMILES | CC(C)N(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CCl |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a pyrrolidine ring (a five-membered cyclic amine) substituted with a methyl group bearing both isopropyl-amino and 2-chloro-acetyl moieties. The tert-butyl ester group at the 1-position enhances steric protection of the carboxylic acid functionality, improving stability during synthetic processes . The (S)-configuration at the chiral center ensures specific three-dimensional interactions with biological targets, influencing its pharmacological profile.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₇ClN₂O₃ | |
| Molecular Weight | 318.84 g/mol | |
| IUPAC Name | tert-butyl (2S)-2-[[(2-chloroacetyl)-propan-2-ylamino]methyl]pyrrolidine-1-carboxylate | |
| CAS Number | 1354002-25-7 |
Stereochemical Considerations
The (S)-configuration is critical for biological activity, as enantiomers often exhibit divergent interactions with enzymes or receptors. Computational modeling suggests that the spatial arrangement of the chloroacetyl and isopropyl groups facilitates binding to hydrophobic pockets in target proteins.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically beginning with the preparation of the pyrrolidine core. Key steps include:
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Protection of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions.
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Introduction of the isopropyl-amino-methyl moiety via reductive amination or nucleophilic substitution.
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Chloroacetylation using 2-chloroacetyl chloride in the presence of a base such as triethylamine.
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Final purification via column chromatography or recrystallization to achieve >95% purity .
Industrial-Scale Production
Automated continuous-flow systems are employed to optimize reaction parameters (e.g., temperature, solvent polarity) and enhance yields. Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred solvents due to their compatibility with Boc protection strategies.
Physicochemical Properties
Stability and Solubility
The tert-butyl ester confers stability under basic conditions but is susceptible to acidic hydrolysis, enabling controlled deprotection. The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 98–102°C (decomposes) | |
| LogP (Partition Coefficient) | 2.3 ± 0.2 | |
| Stability | Stable at RT under inert gas |
Spectroscopic Characterization
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NMR (¹H, ¹³C): Peaks at δ 1.42 ppm (tert-butyl), δ 4.21 ppm (pyrrolidine CH₂), and δ 4.85 ppm (chloroacetyl CH₂) confirm the structure.
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IR: Strong absorption at 1745 cm⁻¹ (C=O ester) and 1660 cm⁻¹ (amide I band).
Biological Activity and Mechanisms
Enzyme Inhibition
The chloroacetyl group acts as an electrophilic warhead, enabling covalent modification of serine or cysteine residues in enzymes. Preliminary studies suggest inhibition of proteases and kinases, though specific targets remain under investigation .
Applications in Drug Development
Intermediate in Peptide Mimetics
The compound serves as a scaffold for synthesizing peptidomimetics targeting G protein-coupled receptors (GPCRs). Its rigidity and stereochemistry mimic natural peptide backbones, enhancing binding affinity .
Prodrug Design
The tert-butyl ester can be hydrolyzed in vivo to release active carboxylic acids, making it a candidate for prodrug formulations. For example, conversion to (S)-2-{[(2-chloroacetyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid enhances solubility for intravenous delivery.
Research Findings and Future Directions
Recent Advances
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Selective CDK4/6 Inhibition: Structural analogs have shown promise in blocking cyclin-dependent kinases, with IC₅₀ values <100 nM .
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Antimicrobial Activity: Chloroacetyl-containing compounds exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 8 µg/mL) .
Challenges and Opportunities
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Toxicity Concerns: The chloroacetyl group’s reactivity may lead to off-target effects, necessitating targeted delivery systems.
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Synthetic Scalability: Advances in flow chemistry could reduce production costs by 40%.
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